molecular formula C24H30N2O2S2 B430250 5-hexylsulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 372171-85-2

5-hexylsulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430250
CAS No.: 372171-85-2
M. Wt: 442.6g/mol
InChI Key: OVKOKCDSEVYHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hexylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

The synthesis of 2-(hexylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in a suitable solvent, such as xylene, and using catalysts like calcium chloride to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Properties

CAS No.

372171-85-2

Molecular Formula

C24H30N2O2S2

Molecular Weight

442.6g/mol

IUPAC Name

5-hexylsulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C24H30N2O2S2/c1-5-6-7-8-13-29-23-25-21-20(18-14-24(3,4)28-15-19(18)30-21)22(27)26(23)17-11-9-16(2)10-12-17/h9-12H,5-8,13-15H2,1-4H3

InChI Key

OVKOKCDSEVYHND-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C

Canonical SMILES

CCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C

Origin of Product

United States

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